1-N-(2-aminoethyl)benzene-1,2-diamine
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Overview
Description
1-N-(2-aminoethyl)benzene-1,2-diamine is an organic compound with the molecular formula C8H13N3. It is a derivative of benzene, featuring two amino groups and an ethylamine substituent. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Mechanism of Action
Mode of Action
The exact mode of action of 1-N-(2-aminoethyl)benzene-1,2-diamine is currently unknown. It’s worth noting that compounds with similar structures, such as 1,2-diaminobenzene, have been known to undergo diazotisation . This process involves the reaction of an amine group with nitrous acid, leading to the formation of a diazonium compound. The resulting compound can further react to form various products, depending on the reaction conditions .
Biochemical Pathways
For instance, dopamine, a catecholamine with a similar structure, plays a crucial role in several biochemical pathways .
Pharmacokinetics
The compound is a liquid at room temperature , which could influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. For instance, this compound is stored at room temperature , suggesting that it is stable under these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-(2-aminoethyl)benzene-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 1,2-diaminobenzene with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, precise temperature control, and efficient catalysts to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-N-(2-aminoethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted amines.
Scientific Research Applications
1-N-(2-aminoethyl)benzene-1,2-diamine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
1,2-Diaminobenzene: A precursor in the synthesis of 1-N-(2-aminoethyl)benzene-1,2-diamine.
Ethylenediamine: Another precursor used in the synthesis process.
N-(2-aminoethyl)-1,2-benzenediamine: A closely related compound with similar chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-N-(2-aminoethyl)benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,11H,5-6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQWAHPEBNLBGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364480 |
Source
|
Record name | 1-N-(2-aminoethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128995-76-6 |
Source
|
Record name | 1-N-(2-aminoethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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